![molecular formula C27H30N4O5S B5146183 ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5146183.png)
ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a nitrobenzamido group, and an ethylthiophene carboxylate group
准备方法
The synthesis of ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Benzylpiperazine: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.
Nitration of Benzamide: The benzamide derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Coupling Reaction: The benzylpiperazine and nitrated benzamide are coupled under appropriate conditions to form the intermediate compound.
Thienyl Carboxylation: The intermediate is then reacted with ethylthiophene-3-carboxylate in the presence of a coupling agent to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium hydroxide, and hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Antimicrobial Activity: The compound has shown promising results in antimicrobial assays, indicating potential use as an antibacterial or antifungal agent.
Molecular Modeling: It is used in molecular docking studies to understand its interactions with various biological targets, aiding in the design of new therapeutic agents.
作用机制
The mechanism of action of ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
相似化合物的比较
ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione: This compound also contains a benzylpiperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound has shown significant antimicrobial activity and is used in molecular modeling studies.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
ethyl 2-[[4-(4-benzylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5S/c1-3-21-17-22(27(33)36-4-2)26(37-21)28-25(32)20-10-11-23(24(16-20)31(34)35)30-14-12-29(13-15-30)18-19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15,18H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNNNMDGGSGDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-chloro-3-(5-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B5146100.png)
![(4-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5146104.png)
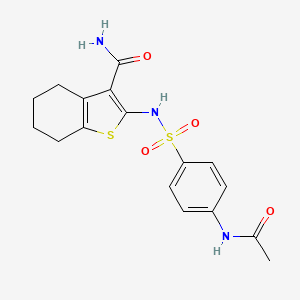
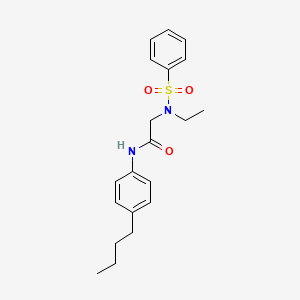
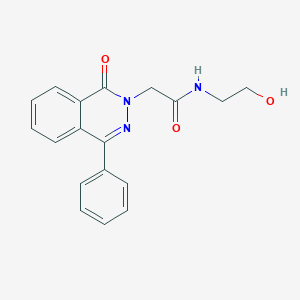
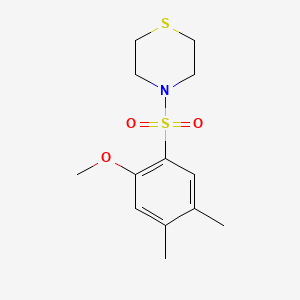
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5146154.png)
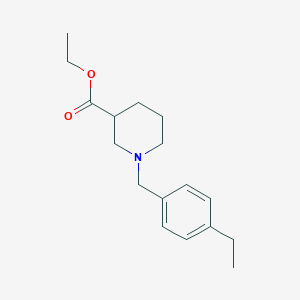
![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
methanone](/img/structure/B5146175.png)
![3-Pyridin-4-yl-5-[(2,4,6-trimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5146193.png)
![N~2~-(2,3-dimethylphenyl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146201.png)
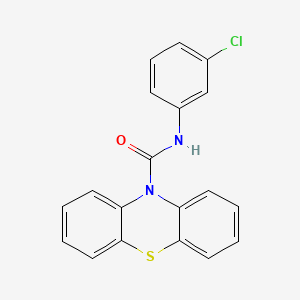
![4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-naphthalen-1-ylbutanamide](/img/structure/B5146217.png)
